Cas no 146145-13-3 (Bicyclo[4.1.0]heptan-3-ol,4-(dimethylamino)-3,7,7-trimethyl-, [1S-(1a,3a,4b,6a)]- (9CI))

Bicyclo[4.1.0]heptan-3-ol,4-(dimethylamino)-3,7,7-trimethyl-, [1S-(1a,3a,4b,6a)]- (9CI) structure
146145-13-3 structure
Product name:Bicyclo[4.1.0]heptan-3-ol,4-(dimethylamino)-3,7,7-trimethyl-, [1S-(1a,3a,4b,6a)]- (9CI)
CAS No:146145-13-3
MF:C12H23NO
MW:197.31712
CID:180271
PubChem ID:3073111

Bicyclo[4.1.0]heptan-3-ol,4-(dimethylamino)-3,7,7-trimethyl-, [1S-(1a,3a,4b,6a)]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[4.1.0]heptan-3-ol,4-(dimethylamino)-3,7,7-trimethyl-, [1S-(1a,3a,4b,6a)]- (9CI)
    • (1R,3S,4S,6S)-3-(dimethylamino)-4,7,7-trimethylbicyclo[4.1.0]heptan-4-ol
    • Bicyclo(4.1.0)heptan-3-ol, 4-(dimethylamino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))-
    • 146145-13-3
    • (+)-cis-4-N,N-Dimethylamino-trans-3-hydroxy-cis-carane
    • DTXSID70163277
    • Inchi: InChI=1S/C12H23NO/c1-11(2)8-6-10(13(4)5)12(3,14)7-9(8)11/h8-10,14H,6-7H2,1-5H3/t8-,9+,10+,12+/m1/s1
    • InChI Key: VAWBXLYZECJZSJ-WDCWCFNPSA-N
    • SMILES: CN([C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@]1(C)O)C

Computed Properties

  • Exact Mass: 197.17809
  • Monoisotopic Mass: 197.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • Density: 1
  • Boiling Point: 259.3°Cat760mmHg
  • Flash Point: 92.6°C
  • Refractive Index: 1.512
  • PSA: 23.47

Bicyclo[4.1.0]heptan-3-ol,4-(dimethylamino)-3,7,7-trimethyl-, [1S-(1a,3a,4b,6a)]- (9CI) Related Literature

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